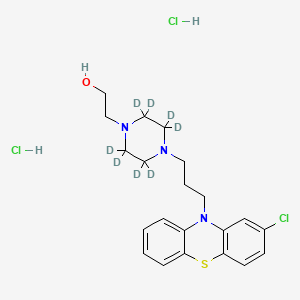
15-deoxy-Δ12,14-Prostaglandin J2 Quant-PAK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The 15-deoxy-Δ12,14-prostaglandin J2 (15-deoxy-Δ12,14-PGJ2) Quant-PAK has been designed for the convenient, precise quantification of 15-deoxy-Δ12,14-PGJ2 by GC- or LC-mass spectrometry. It includes a 50 µg vial of 15-deoxy-Δ12,14-PGJ2-d4 and a precisely weighed vial of unlabeled 15-deoxy-Δ12,14-PGJ2, with the precise weight (2-4 mg) indicated on the vial. This unlabeled 15-deoxy-Δ12,14-PGJ2 can be used to quantify the 15-deoxy-Δ12,14-PGJ2 -d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Scientific Research Applications
Endothelial Cell Apoptosis
15d-PGJ2 is a potent inducer of caspase-mediated endothelial cell apoptosis. It activates peroxisome proliferator-activated receptor γ (PPARγ), leading to apoptosis via a PPAR-dependent pathway, suggesting its potential in pathologies where excessive angiogenesis is implicated (Bishop-Bailey & Hla, 1999).
Anticancer Effects
Studies have shown that 15d-PGJ2 has proapoptotic, anti-inflammatory, antiangiogenic, anti-metastatic abilities, and significant anticancer effects. Its functions and mechanisms are crucial for developing new therapies for controlling tumor growth (Qingli Bie et al., 2018).
Anti-inflammatory Effects
15d-PGJ2 has been identified as an anti-inflammatory prostaglandin, affecting gene transcription by activating PPARγ. It may regulate CRM1-dependent nuclear protein export, contributing to its anti-inflammatory, anti-proliferative, and anti-viral effects (M. Hilliard et al., 2010).
Regulation of Placental Metabolism
In placental tissues, 15dPGJ2 may regulate lipid homeostasis and nitric oxide levels. Alterations in these pathways could be involved in diabetes-induced placental derangements (E. Capobianco et al., 2005).
Modulation of Cellular Functions
15d-PGJ2 can inhibit proliferation and induce apoptosis in endothelial cells through mechanisms involving NF-κB and AP-1 DNA binding activity, regulation of c-myc, Gadd45, p53, and activation of p38 kinase (Yu-gang Dong et al., 2004).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate](/img/structure/B1152059.png)
![4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol](/img/structure/B1152065.png)